4-Benzyl-1,2,5-thiadiazol-3-ol
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Overview
Description
4-Benzyl-1,2,5-thiadiazol-3-ol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
4-Benzyl-1,2,5-thiadiazol-3-ol derivatives have been studied for their unique molecular aggregation properties. Spectroscopic studies have revealed that these compounds exhibit varying fluorescence emission spectra and circular dichroism (CD) spectra in different organic solvents, indicating their potential in molecular aggregation and interaction studies. The structure of the substituent group on the molecule significantly affects these aggregation interactions, making these compounds suitable for research in molecular organization and fluorescence effects related to molecular aggregation (Matwijczuk et al., 2016).
Photovoltaic Properties
A star-shaped molecule derived from this compound, with triphenylamine as the core and benzo[1,2,5]thiadiazol vinylene arms, has been designed for use in organic solar cells (OSCs). This molecule demonstrates strong absorption in the visible wavelength range and exhibits promising photovoltaic properties, including a high open-circuit voltage and power conversion efficiency, underlining its potential as a material for organic photovoltaics (Wu et al., 2009).
Liposome Systems in Spectroscopy
This compound derivatives have been utilized in spectroscopic studies of liposome systems. These studies provide insights into the molecular organization of these compounds in lipid multilayers and their interactions with lipid hydrocarbon chains. The findings are significant for understanding the phenomenon of molecular aggregation in biological systems (Kluczyk et al., 2016).
Electrochemical and Optical Properties
In the field of materials science, this compound and related compounds have been explored for their electrochemical and optical properties. These studies are crucial for developing new materials with potential applications in electronics and photonics. The solubility and electronic properties of these polymers have been particularly noted, highlighting their suitability for applications like blue electrochromic polymers (Karakus et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets, such as bacterial strains and bromodomain-containing protein 4 (BRD4)
Mode of Action
Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazoles, have been studied for their potential as visible-light organophotocatalysts . These compounds are part of electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The interaction of these compounds with their targets often involves electron transfer, which can lead to various downstream effects .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in photovoltaics, fluorescence, and photocatalysis
Result of Action
Similar compounds have shown various effects, such as antibacterial activity and inhibition of BRD4
Action Environment
Environmental factors such as light have been shown to influence the activity of similar compounds, particularly in photocatalytic applications
Future Directions
Thiadiazole is a pharmacologically significant scaffold and is present as a core structural component in an array of drug categories . Therefore, it remains a therapeutic target for the development of novel leads in medicinal chemistry . Future research could focus on the development of new thiadiazole derivatives with improved pharmacological properties .
Biochemical Analysis
Biochemical Properties
4-Benzyl-1,2,5-thiadiazol-3-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . The compound also exhibits inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . These interactions suggest that this compound can modulate enzymatic activity, potentially leading to therapeutic applications in conditions like glaucoma and Alzheimer’s disease.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This highlights its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, this compound can act as a free radical scavenger, reducing oxidative stress within cells . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively. In laboratory settings, the compound has shown good stability under various conditions, making it suitable for long-term studies . Its effects on cellular function can change over time. For instance, prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes . These temporal effects are important for determining the optimal usage of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. For example, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes easily due to its lipophilic nature, allowing it to accumulate in different tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. These transport and distribution properties are important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s localization can affect its activity and function. For instance, its presence in the mitochondria allows it to modulate mitochondrial function and reduce oxidative stress . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific organelles . Understanding these subcellular localization patterns is essential for elucidating the compound’s mechanism of action.
Properties
IUPAC Name |
4-benzyl-1,2,5-thiadiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHDRLWOGCTEKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.